Adenosine A1 Receptor Binding Affinity: Scaffold Class-Level Inference from 2-Amino-5-benzoyl-4-phenylthiazole Congeners
The target compound has not been individually profiled in published radioligand binding assays. However, its core scaffold, 2-amino-5-benzoyl-4-phenylthiazole, has been extensively characterized. In the landmark SAR study, acylation of the 2-amino group was essential for A1 affinity [1]. The most potent analog, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m), achieved Ki values of 4.83 nM (rat A1) and 57.4 nM (human A1) [1]. By class-level inference, the 5-bromothiophene-2-carbonyl substituent in the target compound is predicted, based on the established pharmacophore model, to confer a distinct binding profile compared to the benzoyl-substituted lead (16m) and to non-acylated precursors that lack measurable A1 affinity [1].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki, radioligand displacement) |
|---|---|
| Target Compound Data | Not individually determined; predicted to differ from both unsubstituted 2-amino scaffold and benzoylamino lead based on acyl group divergence. |
| Comparator Or Baseline | 2-Benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m): Ki = 4.83 nM (rat A1), Ki = 57.4 nM (human A1); 2-amino-5-benzoyl-4-phenylthiazole (unsubstituted at 2-NH2): Ki >1,000 nM (rat A1). |
| Quantified Difference | Not directly quantifiable for the target compound. Acylation at 2-NH2 improves Ki by >200-fold relative to unsubstituted scaffold; heteroaryl acyl variation modulates Ki within the nanomolar range. |
| Conditions | Radioligand binding assay using [3H]CCPA at rat cortical A1 receptors and [3H]DPCPX at human recombinant A1 receptors expressed in CHO cells. |
Why This Matters
For adenosine A1 receptor antagonist research, the acyl substituent identity is the primary potency switch; the bromothiophene variant is structurally distinct from the published lead series and requires individual characterization rather than assumed equivalence to benzoylamino analogs.
- [1] Scheiff, A.B.; Yerande, S.G.; El-Tayeb, A.; Li, W.; Inamdar, G.S.; Vasu, K.K.; Sudarsanam, V.; Müller, C.E. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorg. Med. Chem. 2010, 18, 2195–2203. View Source
